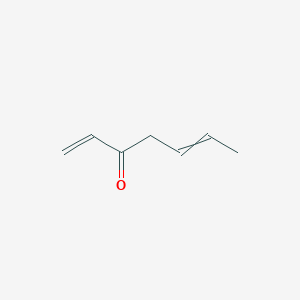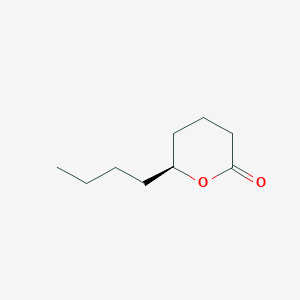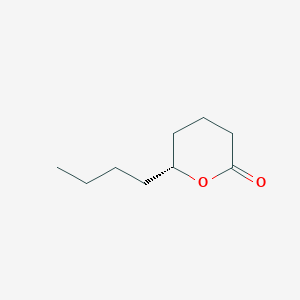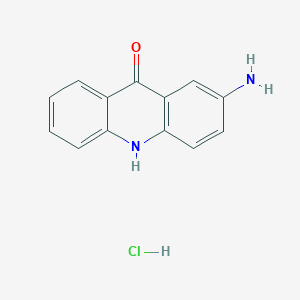
Osteocalcin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteocalcin is a major non-collagenous protein found in bone, synthesized by osteoblasts, odontoblasts, and hypertrophic chondrocytes. It consists of 49 amino acids in humans and plays a crucial role in bone mineralization and strength. This compound exists in two forms: carboxylated this compound, which promotes bone mineralization, and undercarboxylated this compound, which has endocrine functions affecting various organs and tissues .
Mechanism of Action
Target of Action
Osteocalcin (OC) primarily targets various organs and tissues. It is secreted solely by osteoblasts, the bone-forming cells, but its effects extend beyond bone health. Notably, OC has been implicated in regulating energy metabolism, male fertility, brain development, and more .
Mode of Action
The mature OC peptide undergoes post-translational modifications, including γ-carboxylation at three residues Carboxylated OC (cOC) has a greater affinity for bone and hydroxyapatite, promoting bone mineralization. The acidic environment in osteoclast resorption compartments decarboxylates OC, releasing ucOC into circulation .
Biochemical Pathways
- Insulin Regulation : ucOC stimulates insulin production via the GPRC6A receptor in the pancreas, enhancing glucose homeostasis .
- Bone Remodeling : OCN inhibits osteoclast differentiation, favoring bone resorption .
- Brain Development and Cognition : Emerging evidence suggests a role in brain health .
- Male Fertility : ucOC binds to GPRC6A receptors in Leydig cells, promoting testosterone biosynthesis .
Result of Action
- Insulin Sensitivity : OCN-deficient mice exhibit insulin resistance, glucose intolerance, and abnormal fat deposition. OCN administration improves insulin sensitivity and reduces fat mass .
Action Environment
Biochemical Analysis
Biochemical Properties
Osteocalcin is involved in various biochemical reactions, primarily related to bone metabolism. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound binds to hydroxyapatite in the bone matrix, which is essential for bone mineralization. It also interacts with vitamin K-dependent carboxylase, which is necessary for the γ-carboxylation of this compound, allowing it to bind calcium ions effectively . Additionally, this compound has been shown to interact with the G-protein coupled receptor Gpr158, which may play a role in its signaling functions .
Cellular Effects
This compound influences various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the deposition of calcium and phosphate. This compound also affects adipocytes by increasing insulin sensitivity and promoting energy expenditure. In pancreatic β-cells, this compound stimulates insulin secretion, thereby playing a role in glucose metabolism . Furthermore, this compound has been implicated in the regulation of male fertility by influencing testosterone production in Leydig cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to hydroxyapatite in the bone matrix, facilitating mineralization. The γ-carboxylation of this compound, mediated by vitamin K-dependent carboxylase, is crucial for its calcium-binding ability. This compound also interacts with the G-protein coupled receptor Gpr158, which may mediate its effects on glucose metabolism and energy expenditure . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in bone formation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound levels can fluctuate with changes in bone turnover rates, reflecting its role as a dynamic marker of bone metabolism . In vitro studies have demonstrated that this compound can enhance osteoblast differentiation and mineralization over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance bone formation and improve glucose metabolism without adverse effects. High doses of this compound can lead to hypercalcemia and other toxic effects, indicating a threshold for its beneficial actions . In rodent models, this compound administration has been associated with increased bone mass and improved metabolic parameters, highlighting its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including bone mineralization and glucose metabolism. It interacts with enzymes such as vitamin K-dependent carboxylase, which is essential for its γ-carboxylation and calcium-binding ability. This compound also influences metabolic flux by enhancing insulin sensitivity and promoting energy expenditure in adipocytes . Additionally, this compound has been shown to affect the levels of various metabolites involved in bone and glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is synthesized by osteoblasts and secreted into the bone matrix, where it binds to hydroxyapatite. This compound can also be released into the bloodstream, where it acts as a hormone influencing glucose metabolism and energy expenditure . Transporters and binding proteins, such as Gpr158, may facilitate the distribution and signaling functions of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the bone matrix, where it binds to hydroxyapatite and contributes to mineralization. This compound can also be found in the cytoplasm of osteoblasts, where it is synthesized and undergoes post-translational modifications such as γ-carboxylation . Targeting signals and binding interactions with specific proteins, such as Gpr158, may direct this compound to different cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Osteocalcin is synthesized by osteoblasts through a process that involves the carboxylation of glutamic acid residues, a reaction dependent on vitamin K. This post-translational modification is crucial for its ability to bind calcium and integrate into the bone matrix .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. Genes encoding this compound are inserted into bacterial or mammalian cells, which then produce the protein. The protein is subsequently purified through various chromatographic techniques to ensure its bioactivity and purity .
Chemical Reactions Analysis
Types of Reactions: Osteocalcin undergoes several types of chemical reactions, including:
Carboxylation: This reaction is essential for its calcium-binding properties and is catalyzed by a vitamin K-dependent enzyme.
Decarboxylation: Occurs in acidic environments, such as osteoclast resorption lacunae, releasing undercarboxylated this compound into the circulation.
Common Reagents and Conditions:
Carboxylation: Requires vitamin K and occurs in the endoplasmic reticulum of osteoblasts.
Decarboxylation: Triggered by acidic pH in bone resorption areas.
Major Products Formed:
Carboxylated this compound: Essential for bone mineralization.
Undercarboxylated this compound: Functions as an endocrine hormone.
Scientific Research Applications
Osteocalcin has diverse applications in scientific research:
Bone Health: Used as a biomarker for bone formation and turnover in clinical settings.
Endocrinology: Investigated for its role in regulating glucose metabolism, insulin secretion, and male fertility.
Metabolic Disorders: Studied for its potential in managing diabetes mellitus and obesity.
Neuroscience: Explored for its effects on brain development and cognitive functions.
Comparison with Similar Compounds
Osteocalcin is unique compared to other bone-derived proteins due to its dual role in bone mineralization and endocrine functions. Similar compounds include:
Bone Sialoprotein: Primarily involved in bone mineralization but lacks endocrine functions.
Osteopontin: Involved in bone remodeling and immune responses but does not regulate glucose metabolism or testosterone synthesis.
This compound’s ability to function both as a structural protein in bone and as a hormone regulating various physiological processes makes it a unique and valuable compound in both research and clinical applications.
Properties
CAS No. |
136461-80-8 |
|---|---|
Molecular Formula |
C269H381N67O82S2 |
Molecular Weight |
5929.43 |
Origin of Product |
United States |
Q1: How does osteocalcin interact with its target cells and what are the downstream effects?
A1: this compound interacts with target cells like adipocytes and pancreatic β cells. In adipocytes, both carboxylated and uncarboxylated this compound increase glucose transport, glucose oxidation, and adiponectin secretion while suppressing proinflammatory cytokine secretion []. In pancreatic β cells, this compound primarily affects the expression of insulin genes and β cell proliferation []. Interestingly, different concentrations of this compound seem to be required for its effects on β cells and adipocytes, with picomolar concentrations sufficient for β cells and nanomolar concentrations needed for adipocytes [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do mention that it is a relatively small protein containing three vitamin K-dependent γ-carboxyglutamic acid (Gla) residues [, ]. The exact molecular weight can vary slightly between species due to minor differences in amino acid sequences [].
Q3: The research papers primarily focus on this compound's biological role. Is there any information available about its material compatibility and stability for potential applications outside a biological context?
A3: The provided research papers primarily investigate the biological roles of this compound and do not provide information on its material compatibility or stability in non-biological settings. Further research is needed to explore those aspects.
Q4: Does this compound exhibit any catalytic properties?
A5: The research papers primarily focus on this compound’s role as a hormone-like molecule rather than an enzyme. There is no mention of this compound possessing catalytic properties. Its primary functions seem to revolve around regulating glucose metabolism and bone formation through interactions with specific receptors [, ].
Q5: How does the carboxylation status of this compound influence its activity?
A7: Carboxylation of this compound's glutamic acid residues is crucial for its binding to hydroxyapatite, the mineral component of bone []. While both carboxylated and uncarboxylated forms influence glucose metabolism, they seem to have distinct roles. Uncarboxylated this compound appears more potent in stimulating insulin secretion and sensitivity, whereas carboxylated this compound might be more relevant for bone mineralization [, , ].
Q6: What is the current understanding of this compound's pharmacokinetic properties?
A6: The provided research papers do not delve deeply into the specific pharmacokinetic parameters of this compound, such as absorption, distribution, metabolism, and excretion (ADME). Future studies are needed to fully elucidate its pharmacokinetic profile, which will be crucial for potential therapeutic applications.
Q7: What are the key findings from in vitro and in vivo studies regarding the role of this compound in glucose metabolism and bone health?
A10: In vitro studies have demonstrated that this compound, in both its carboxylated and uncarboxylated forms, can directly stimulate glucose uptake in adipocytes and muscle cells []. In vivo studies using mouse models have shown that this compound can improve glucose tolerance and insulin sensitivity. Notably, long-term treatment of wild-type mice with this compound was able to mitigate the adverse metabolic effects of a high-fat diet []. These findings highlight this compound's potential as a therapeutic target for metabolic diseases.
Q8: Can serum this compound levels serve as a biomarker for bone health and metabolic conditions?
A12: Yes, serum this compound is widely used as a marker of bone formation [, ]. Lower serum this compound levels have been associated with metabolic syndrome and its severity in several studies [, ]. Additionally, the percentage of uncarboxylated this compound in circulation is used as a biomarker of vitamin K status in humans [].
Q9: What are the common methods for measuring this compound levels?
A13: ELISA (enzyme-linked immunosorbent assay) is a widely used method for quantifying this compound levels in serum and saliva [, ]. Other methods mentioned include radioimmunoassay [] and electrochemiluminescence immunoassay [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






